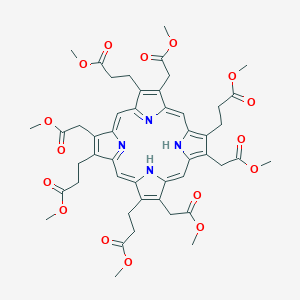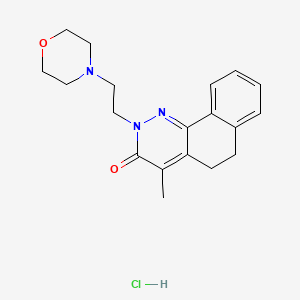
Uroporphyrin III, octamethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uroporphyrin III, octamethyl ester is a derivative of uroporphyrin III, a type of porphyrin. Porphyrins are organic compounds, essential for various biological functions, including oxygen transport and photosynthesis. This compound is known for its role in the study of porphyrin metabolism and its applications in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin III, octamethyl ester typically involves the esterification of uroporphyrin III. One common method includes the reaction of uroporphyrin III with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out at room temperature for about 24 hours .
Industrial Production Methods: the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions: Uroporphyrin III, octamethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Involves nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced porphyrin derivatives .
Applications De Recherche Scientifique
Uroporphyrin III, octamethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of uroporphyrin III, octamethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species. These reactive species can then induce cell damage, which is the basis for its use in photodynamic therapy .
Comparaison Avec Des Composés Similaires
Coproporphyrin III: Another type of porphyrin with similar structural features but different functional groups.
Protoporphyrin IX: A precursor to heme, with a similar porphyrin core but different side chains.
Sirohydrochlorin: A related compound involved in the biosynthesis of siroheme.
Uniqueness: Uroporphyrin III, octamethyl ester is unique due to its octamethyl ester functional groups, which enhance its solubility and stability compared to other porphyrins. This makes it particularly useful in research applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C48H54N4O16 |
|---|---|
Poids moléculaire |
943.0 g/mol |
Nom IUPAC |
methyl 3-[3,7,12,17-tetrakis(2-methoxy-2-oxoethyl)-8,13,18-tris(3-methoxy-3-oxopropyl)-21,22-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,50,52H,9-20H2,1-8H3 |
Clé InChI |
WKMOYJGDKICEDA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















